9-(4,6-dimethoxypyrimidin-2-yl)-9H-purin-6-amine
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Overview
Description
9-(4,6-dimethoxypyrimidin-2-yl)-9H-purin-6-amine is a compound that belongs to the class of purine derivatives. This compound is characterized by the presence of a purine ring system substituted with a 4,6-dimethoxypyrimidin-2-yl group. Purine derivatives are known for their significant roles in various biological processes, including DNA and RNA synthesis, and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(4,6-dimethoxypyrimidin-2-yl)-9H-purin-6-amine typically involves the following steps:
Formation of Intermediate: The intermediate 2-amino-4,6-dimethoxypyrimidine is then reacted with a suitable purine derivative under specific reaction conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent and scalable production.
Chemical Reactions Analysis
Types of Reactions
9-(4,6-dimethoxypyrimidin-2-yl)-9H-purin-6-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo derivatives, while substitution reactions can produce a variety of substituted purine derivatives .
Scientific Research Applications
9-(4,6-dimethoxypyrimidin-2-yl)-9H-purin-6-amine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 9-(4,6-dimethoxypyrimidin-2-yl)-9H-purin-6-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. Additionally, it can interact with receptors on the cell surface, modulating signal transduction pathways and affecting cellular responses .
Comparison with Similar Compounds
Similar Compounds
2-amino-4,6-dimethoxypyrimidine: A precursor in the synthesis of the target compound.
4,6-dimethoxypyrimidin-2-yloxyphenoxy acetates: Compounds with similar structural features and biological activities.
Pyrimido[4,5-d]pyrimidines: Bicyclic compounds with related chemical properties and applications.
Uniqueness
9-(4,6-dimethoxypyrimidin-2-yl)-9H-purin-6-amine is unique due to its specific substitution pattern on the purine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications, particularly in the development of new therapeutic agents and materials .
Properties
CAS No. |
2758004-90-7 |
---|---|
Molecular Formula |
C11H11N7O2 |
Molecular Weight |
273.3 |
Purity |
95 |
Origin of Product |
United States |
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